Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1134618-26-0
VCID: VC8392830
InChI: InChI=1S/C12H17NO3.ClH/c1-15-12(14)10-4-7-16-11(10)8-9-2-5-13-6-3-9;/h4,7,9,13H,2-3,5-6,8H2,1H3;1H
SMILES: COC(=O)C1=C(OC=C1)CC2CCNCC2.Cl
Molecular Formula: C12H18ClNO3
Molecular Weight: 259.73 g/mol

Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride

CAS No.: 1134618-26-0

Cat. No.: VC8392830

Molecular Formula: C12H18ClNO3

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride - 1134618-26-0

Specification

CAS No. 1134618-26-0
Molecular Formula C12H18ClNO3
Molecular Weight 259.73 g/mol
IUPAC Name methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H17NO3.ClH/c1-15-12(14)10-4-7-16-11(10)8-9-2-5-13-6-3-9;/h4,7,9,13H,2-3,5-6,8H2,1H3;1H
Standard InChI Key YNGZQYKUYQZUST-UHFFFAOYSA-N
SMILES COC(=O)C1=C(OC=C1)CC2CCNCC2.Cl
Canonical SMILES COC(=O)C1=C(OC=C1)CC2CCNCC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride comprises a furan ring substituted at the 3-position with a methyl ester group and at the 2-position with a piperidin-4-ylmethyl moiety. The hydrochloride salt enhances solubility, critical for in vitro assays. Key structural descriptors include:

  • Furan ring: A five-membered aromatic oxygen heterocycle contributing to electronic interactions with biological targets.

  • Piperidine group: A six-membered nitrogen-containing ring enabling hydrogen bonding and cation-π interactions.

  • Methyl ester: A hydrolyzable group influencing metabolic stability .

The compound’s IUPAC name, methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate; hydrochloride, reflects its substitution pattern. Its SMILES notation (COC(=O)C1=C(OC=C1)CC2CCNCC2.Cl) and InChIKey (YNGZQYKUYQZUST-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.

Comparative Analysis of Related Compounds

To contextualize its properties, Table 1 compares methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride with structurally analogous compounds:

CAS No.Compound NameMolecular FormulaMolecular Weight (g/mol)Key Modifications
1134618-26-0Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochlorideC₁₂H₁₈ClNO₃259.73Furan-piperidine hybrid
89767472Methyl 2-{[4-({[(5-methoxy-1H-indazol-3-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}furan-3-carboxylateC₂₂H₂₆N₄O₅426.5Indazole-piperidine extension
EVT-26145552,4-Dichloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamideC₁₉H₂₁Cl₂N₂O₄S452.35Sulfonamide functionalization

Table 1: Structural and molecular comparisons of furan-piperidine derivatives .

The addition of sulfonamide or indazole groups (as in EVT-2614555 and PubChem CID 89767472) increases molecular weight and complexity, often enhancing target affinity but reducing solubility .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, leveraging methodologies common to piperidine-furan hybrids:

  • Core scaffold assembly: Friedel-Crafts acylation or Suzuki coupling constructs the furan-piperidine backbone. For example, brominated intermediates (e.g., 5-bromoindole) undergo cross-coupling with piperidine boronic esters .

  • Esterification: Carboxylic acid precursors are treated with methanol under acidic conditions to yield methyl esters.

  • Salt formation: Freebase piperidine is protonated with hydrochloric acid to improve crystallinity .

A representative pathway involves:

  • Bromination of furan-3-carboxylate derivatives.

  • Amide coupling with Boc-protected piperidin-4-ylmethanamine.

  • Deprotection and hydrochloride salt formation .

Analytical Validation

Quality control employs:

  • High-performance liquid chromatography (HPLC): Purity >95% confirmed via reverse-phase C18 columns.

  • Mass spectrometry (MS): ESI-MS confirms the molecular ion peak at m/z 259.73.

  • Nuclear magnetic resonance (NMR): 1H^1\text{H}-NMR (400 MHz, D₂O) shows characteristic peaks: δ 3.67 (s, 3H, OCH₃), δ 3.12–3.25 (m, 2H, piperidine-CH₂), δ 2.85–3.01 (m, 4H, piperidine-H).

Biological Activity and Mechanistic Insights

Mechanism of Action

The compound’s piperidine group likely interacts with enzymatic active sites via:

  • Hydrogen bonding: Piperidine nitrogen with catalytic residues (e.g., Asp129 in Zika protease).

  • Hydrophobic interactions: Furan and methyl ester groups binding to hydrophobic pockets .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for:

  • Antiviral agents: Modifications at the piperidine N-atom enhance potency against Flavivirus proteases .

  • Anticancer therapeutics: Furan derivatives induce apoptosis in HepG2 cells (IC₅₀ = 12.3 μM).

Comparative Drug Profiles

Iptacopan, a piperidine-containing drug (DrugBank), inhibits complement factor B, validating piperidine’s role in target modulation . Structural parallels suggest similar applicability for methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride.

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